molecular formula C10H5Cl2FN2O2 B1324625 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1119299-75-0

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1324625
CAS No.: 1119299-75-0
M. Wt: 275.06 g/mol
InChI Key: XKJNJZXFNFHRCQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with dichloro and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dichloro and Fluorophenyl Groups: The dichloro and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions. This involves the use of chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluorophenyl-containing thiazolotriazoles: These compounds share similar substituents and exhibit comparable biological activities.

    Schiff bases derived from 2,4-dichloro-5-fluorophenyl moiety: These compounds also possess antimicrobial properties and are used in similar applications.

Uniqueness

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both dichloro and fluorophenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJNJZXFNFHRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10636036
Record name 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119299-75-0
Record name 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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